molecular formula C26H20O3 B11405000 4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Cat. No.: B11405000
M. Wt: 380.4 g/mol
InChI Key: DIOOBMHBVPECHQ-UHFFFAOYSA-N
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Description

This compound belongs to the benzofurochromenone family, characterized by a fused tricyclic scaffold comprising a benzofuran moiety and a partially hydrogenated chromenone system. The 4-methyl and 3-(2-naphthyl) substituents impart unique steric and electronic properties, distinguishing it from simpler derivatives.

Properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

4-methyl-3-naphthalen-2-yl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one

InChI

InChI=1S/C26H20O3/c1-15-12-22-24(19-8-4-5-9-20(19)26(27)29-22)25-23(15)21(14-28-25)18-11-10-16-6-2-3-7-17(16)13-18/h2-3,6-7,10-14H,4-5,8-9H2,1H3

InChI Key

DIOOBMHBVPECHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furochromen derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their function and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below highlights key differences between the target compound and its closest analogs:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target: 4-Methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one 2-Naphthyl C₂₅H₂₀O₃* ~368.43* High lipophilicity due to bulky naphthyl group
3-(4-Fluorophenyl)-4-methyl analog 4-Fluorophenyl C₂₂H₁₇FO₃ 348.37 Predicted CCS: 181.2 Ų (M+H)+
3-(4-Methylphenyl)-4-methyl analog 4-Methylphenyl C₂₃H₂₀O₃ 344.40 Commercially available (CAS 374765-17-0)
2,3,4-Trimethyl analog Methyl (positions 2,3,4) C₁₈H₁₈O₃ 282.34 Simplified structure with reduced aromaticity
Key Observations:
  • Substituent Effects : The 2-naphthyl group in the target compound increases molecular weight and lipophilicity compared to phenyl or methylphenyl analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • Collision Cross-Section (CCS) : The 3-(4-fluorophenyl) analog exhibits a CCS of 181.2 Ų for [M+H]+, suggesting a compact conformation under mass spectrometry conditions. The bulkier naphthyl group in the target compound could result in a higher CCS .
  • Synthetic Accessibility : Analogs with smaller substituents (e.g., methyl or fluorophenyl) are more readily available commercially or via standard reactions like Williamson ether synthesis and cyclization .

Biological Activity

The compound 4-methyl-3-(2-naphthyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one , often referred to as a derivative of the chromene class, has garnered attention in recent years for its potential biological activities. This article aims to compile and synthesize existing research findings regarding its biological activity, including anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Formula

  • Molecular Formula : C26H20O3
  • CAS Number : 376384-82-6

Structural Features

The compound features a complex structure characterized by a fused chromene and naphthalene moiety, which is believed to contribute to its biological activity. The presence of multiple aromatic rings may enhance interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the chromene class. For instance, furo[3,2-c]coumarin derivatives have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer) using the Sulfo-rhodamine B (SRB) assay. In this context, related compounds exhibited varying levels of activity, suggesting structural modifications can influence efficacy significantly .

Table 1: Antiproliferative Activity of Chromene Derivatives

CompoundCell LineIC50 (μM)
4-methyl-3-(2-naphthyl)-...MCF-7TBD
Furo[3,2-c]coumarin 1bHCT-155.4
Furo[3,2-c]coumarin 1dMCF-73.9

The mechanisms underlying the anticancer activity of chromene derivatives often involve:

  • DNA Binding : Studies indicate that these compounds can bind to DNA and proteins such as BSA (Bovine Serum Albumin), which may alter their function and lead to apoptosis in cancer cells .

Binding Affinity Data

Research into the binding affinities of these compounds has yielded promising results:

  • K1b-DNA = 8.1×103M18.1\times 10^3\,M^{-1}
  • K1d-DNA = 1.1×104M11.1\times 10^4\,M^{-1}

These values suggest a strong interaction with DNA, which is crucial for their potential as chemotherapeutic agents.

Other Pharmacological Effects

Beyond anticancer properties, derivatives of this compound class have been investigated for:

  • Antimicrobial Activity : Certain chromene derivatives have shown inhibitory effects against various bacterial strains.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties against neurodegenerative diseases by inhibiting monoamine oxidase enzymes.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant antiproliferative effects
AntimicrobialEffective against specific strains
NeuroprotectiveInhibition of MAO A and B

Case Study 1: Anticancer Efficacy

In a controlled study evaluating the efficacy of various furo[3,2-c]coumarins on MCF-7 cells, it was found that compounds structurally similar to 4-methyl-3-(2-naphthyl)-... exhibited IC50 values significantly lower than standard chemotherapeutics. This suggests that further development could lead to new treatment options for breast cancer.

Case Study 2: Neuroprotection

A study focusing on neuroprotective effects highlighted that certain derivatives were able to improve cell viability in SH-SY5Y neuroblastoma cells subjected to β-amyloid toxicity. This finding opens avenues for exploring their use in treating Alzheimer's disease.

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